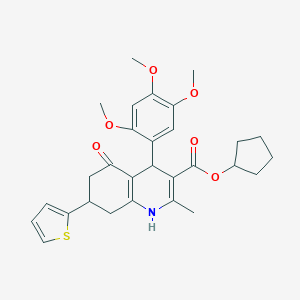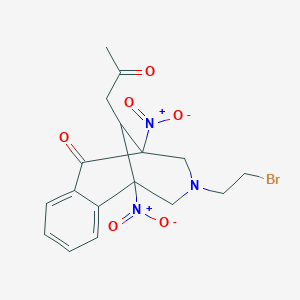![molecular formula C9H8ClN3S2 B395334 3-[(2-クロロベンジル)チオ]-1,2,4-チアゾール-5-アミン CAS No. 447414-55-3](/img/structure/B395334.png)
3-[(2-クロロベンジル)チオ]-1,2,4-チアゾール-5-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine” is a compound that contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The compound also has a 2-chlorobenzyl group and an amine group attached to the thiadiazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiadiazol ring, a 2-chlorobenzyl group, and an amine group . The presence of these functional groups would likely influence the compound’s reactivity and properties.
Chemical Reactions Analysis
Thiadiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles . The presence of the amine group could also allow for reactions involving the nitrogen atom.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the chlorobenzyl group could increase its lipophilicity, while the amine group could allow for hydrogen bonding .
科学的研究の応用
ヘリコバクター・ピロリに対する活性
チオフェン誘導体は、ヘリコバクター・ピロリに対する活性を評価するために合成されています。 このカテゴリーのいくつかの化合物は、低濃度で強力な活性を示しており、この細菌によって引き起こされる感染症の治療に潜在的な利用価値があることを示唆しています .
抗菌特性
チオフェン誘導体は、抗菌特性を示すことが知られています。 これは、関心のある化合物が、新しい抗菌剤の開発に潜在的に使用できることを示唆しています .
鎮痛と抗炎症の用途
いくつかのチオフェン誘導体は、鎮痛と抗炎症効果があることが報告されており、これにより、疼痛管理と炎症制御に役立つ可能性があります .
降圧効果
特定のチオフェン誘導体は、降圧剤として作用することが示されており、高血圧の管理における可能性のある用途を示唆しています .
抗腫瘍活性
チオフェン誘導体は、抗腫瘍活性についても研究されており、これは新しい癌療法の開発にとって重要となる可能性があります .
腐食抑制
材料科学の分野では、これらの化合物は、金属の腐食抑制剤として使用されており、これは金属構造物や部品の寿命を延ばすために重要です .
発光ダイオード(LED)
チオフェン誘導体は、さまざまなディスプレイや照明技術で使用されている発光ダイオード(LED)の製造に利用されています .
将来の方向性
作用機序
Target of Action
Similar compounds have been found to exhibit strong anti-helicobacter pylori activity .
Mode of Action
It can be inferred from related compounds that it may interact with the bacterial cells to inhibit their growth .
Biochemical Pathways
It’s plausible that it interferes with the metabolic processes of helicobacter pylori, leading to its anti-bacterial effect .
Result of Action
Based on the anti-helicobacter pylori activity of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth .
生化学分析
Biochemical Properties
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide . The inhibition of urease by 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is crucial in controlling the pathogenicity of urease-producing bacteria, such as Helicobacter pylori . Additionally, this compound interacts with various proteins involved in cellular signaling pathways, thereby modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine on different cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation . It also affects cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine involves several key interactions at the molecular level. This compound binds to the active site of urease, inhibiting its activity and preventing the hydrolysis of urea . Additionally, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can interact with other enzymes and proteins, leading to their inhibition or activation. These interactions result in changes in gene expression and cellular responses, contributing to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can have sustained effects on cellular function, including prolonged inhibition of urease activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit urease activity and reduce inflammation without causing significant adverse effects . At higher doses, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to inhibit urease, thereby affecting the urea cycle and nitrogen metabolism . Additionally, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can influence other metabolic pathways by modulating the activity of key enzymes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cell, 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine can accumulate in specific cellular compartments, where it exerts its effects on target enzymes and proteins.
Subcellular Localization
The subcellular localization of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine is essential for its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . The targeting of 3-[(2-Chlorobenzyl)thio]-1,2,4-thiadiazol-5-amine to specific subcellular compartments is facilitated by targeting signals and post-translational modifications, ensuring its precise localization and activity.
特性
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3S2/c10-7-4-2-1-3-6(7)5-14-9-12-8(11)15-13-9/h1-4H,5H2,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMYRJAFKHIKNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NSC(=N2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![11-(2-furyl)-9,10-dihydro-8H-benzo[f]cyclopenta[b]quinoline](/img/structure/B395253.png)
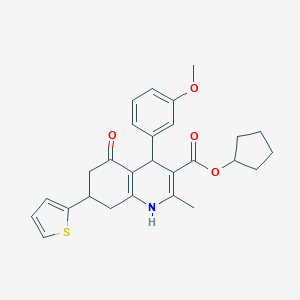
![N,N,N',N'-tetramethyl-4,6-(ethanediylidene)-10,12-ethenodibenzo[d,m][1,3,8,10,2,9]tetraoxadiphosphacyclotetradecine-8,17-diamine](/img/structure/B395256.png)
![1-(4-Propoxyphenyl)-3-(3-pyridyl)benzo[f]quinoline](/img/structure/B395257.png)
![7-tert-butyl-2-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B395258.png)

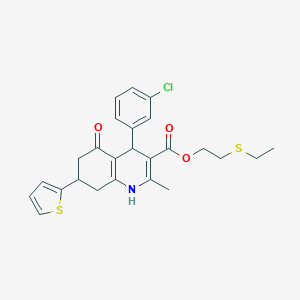
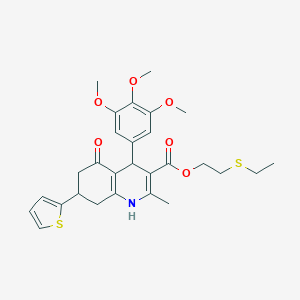
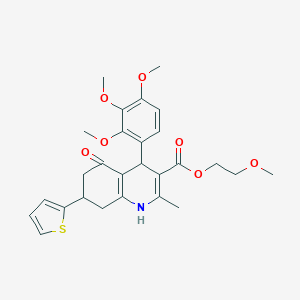

![2-[(4-tert-butylbenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395269.png)
![2-[(4-chlorobenzoyl)amino]-N-(2,6-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B395270.png)
